3-Chloro-5-methyl-1H-1,2,4-triazole
Description
3-Chloro-5-methyl-1H-1,2,4-triazole is a derivative of 1,2,4-triazole, a class of compounds known for their diverse range of biological activities and applications in various chemical reactions. The presence of a chloro and a methyl group on the triazole ring can significantly influence the chemical and physical properties of the molecule, as well as its reactivity and potential applications in synthesis and industry.
Synthesis Analysis
The synthesis of 3-chloro-5-methyl-1H-1,2,4-triazole derivatives can be achieved through several methods. One approach involves the diazotization of 5-substituted 3-amino-1,2,4-triazoles in hydrochloric acid, which leads to the replacement of the amino group by a chloro group . Another method includes the reaction of N-chloroacylimidates with hydrazines to prepare 5-aryl-3-[(1-dialcoxyphosphonyl)methyl]-1,2,4-triazoles, which are then treated with trialkylphosphites to yield various 3-chloromethyl-1,2,4-triazole derivatives .
Molecular Structure Analysis
The molecular structure of 3-chloro-5-methyl-1H-1,2,4-triazole derivatives can be elucidated using spectroscopic techniques such as FT-IR, NMR, and mass spectrometry. These techniques confirm the presence of the triazole ring and the substituents attached to it . X-ray crystallography can also be used to determine the precise three-dimensional arrangement of atoms within the molecule, providing insights into the dihedral angles and the planarity of the triazole ring .
Chemical Reactions Analysis
3-Chloro-5-methyl-1H-1,2,4-triazole and its derivatives participate in various chemical reactions. For instance, they can undergo alkylation reactions to form geminal bis(heteroarylium) salts under mild, neutral conditions . The reactivity of these compounds is influenced by the electronic effects of substituents, with electron-withdrawing groups enhancing the reaction rate and yield . Additionally, the chloro group in these molecules can be a reactive site for further chemical transformations, such as nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-chloro-5-methyl-1H-1,2,4-triazole derivatives are determined by their molecular structure. These compounds typically exhibit solid-state properties, with specific melting points, solubility, and crystalline structures that can be characterized by X-ray diffraction . The presence of substituents like chloro and methyl groups can affect the electron distribution within the molecule, influencing properties such as acidity, basicity, and fluorescence . The compounds' solubility in various solvents and their ability to form hydrogen bonds and other non-covalent interactions are crucial for their applications in chemical synthesis and material science.
Scientific Research Applications
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Chemical Properties and Synthesis
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Pharmaceutical Chemistry
- 1,2,4-Triazole-containing scaffolds, such as “3-Chloro-5-methyl-1H-1,2,4-triazole”, are present in an array of pharmaceuticals and biologically important compounds .
- They are used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body .
- For example, medicines such as Fluconazole, Flupoxam, and Anastrozole contain a 1,2,4-triazole group .
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Agrochemistry
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Materials Sciences
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Organic Catalysts
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Electrolyte Additive in Dye Sensitized Solar Cells
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Synthesis of Heterocyclic Disperse Azo Dyes
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Preparation of Nucleoside Analogue, Ribavirin
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Electrolyte Additive in Dye Sensitized Solar Cells
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Synthesis of Heterocyclic Disperse Azo Dyes
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Preparation of Nucleoside Analogue, Ribavirin
properties
IUPAC Name |
3-chloro-5-methyl-1H-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClN3/c1-2-5-3(4)7-6-2/h1H3,(H,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDKVRCTAMEXHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80165141 | |
Record name | 1H-1,2,4-Triazole, 3-chloro-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80165141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-methyl-1H-1,2,4-triazole | |
CAS RN |
15285-15-1 | |
Record name | 1H-1,2,4-Triazole, 3-chloro-5-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015285151 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-1,2,4-Triazole, 3-chloro-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80165141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-5-methyl-1H-1,2,4-triazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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